

4-Carboxyphenylacetonitrile properties

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Compound of Interest

Compound Name: 4-(Cyanomethyl)benzoic acid

Cat. No.: B181657

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An In-depth Technical Guide to 4-Carboxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Carboxyphenylacetonitrile, also commonly known as 4-Cyanophenylacetic acid. It covers its chemical and physical properties, safety and handling protocols, synthesis, and applications, with a particular focus on its relevance in chemical research and drug discovery.

Chemical and Physical Properties

4-Carboxyphenylacetonitrile is a bifunctional organic compound containing both a carboxylic acid and a nitrile group. This dual functionality makes it a valuable building block in organic synthesis. Its core properties are summarized below.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	5462-71-5[1]
EC Number	226-753-7[1]
Molecular Formula	C ₉ H ₇ NO ₂ [1]
SMILES	OC(=O)Cc1ccc(cc1)C#N[1]
InChI	1S/C9H7NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H,11,12)[1]
InChI Key	WEBXRQONNWEETE-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	161.16 g/mol [1]
Appearance	White to light yellow or light orange powder/crystal[2][3]
Melting Point	150-154 °C[1][4]
Assay / Purity	≥95% - 97%[1][2][3]
Solubility	Soluble in Chloroform (CHCl ₃), Tetrahydrofuran (THF), Dioxane[4]
Storage Class	11 (Combustible Solids)[1]

Spectroscopic Data Interpretation

While specific spectra are dependent on experimental conditions, the following provides a guide to the expected signals for 4-Carboxyphenylacetonitrile in key spectroscopic analyses.

Table 3: Expected Spectroscopic Signatures

Technique	Functional Group	Expected Chemical Shift / Frequency Range
^1H NMR	Carboxylic Acid (-COOH)	~10-13 ppm (broad singlet)
Aromatic Protons (-C ₆ H ₄ -)	~7.4-7.8 ppm (multiplets, two doublets)	
Methylene Protons (-CH ₂ -)	~3.7 ppm (singlet)	
^{13}C NMR	Carboxylic Carbon (-COOH)	~170-180 ppm
Nitrile Carbon (-C≡N)	~118-125 ppm	
Aromatic Carbons (-C ₆ H ₄ -)	~125-140 ppm	
Methylene Carbon (-CH ₂ -)	~40-45 ppm	
IR Spectroscopy	Carboxylic Acid (O-H stretch)	2500-3300 cm ⁻¹ (very broad)
Nitrile (C≡N stretch)	2220-2240 cm ⁻¹ (sharp, medium intensity)	
Carboxylic Acid (C=O stretch)	1700-1725 cm ⁻¹ (strong)	
Aromatic (C=C stretch)	~1600, ~1475 cm ⁻¹	
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 161

Safety, Handling, and Storage

Proper handling of 4-Carboxyphenylacetonitrile is essential for laboratory safety. The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

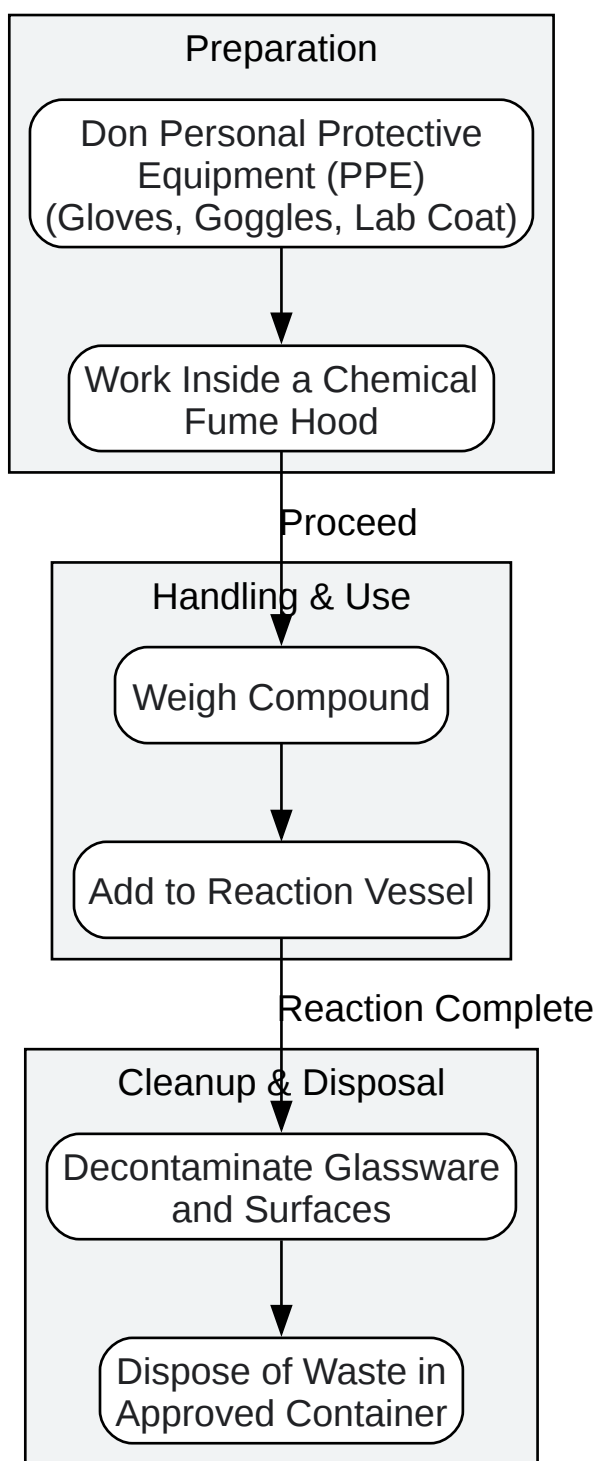
Table 4: Hazard and Safety Information

Category	Information
Signal Word	Warning[1]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[1]
Precautionary Statements	P264, P280, P301+P312, P302+P352, P305+P351+P338[1]
Personal Protective Equipment (PPE)	NIOSH/MSHA approved respirator (dust mask type N95), chemical safety goggles/eyeshields, protective gloves.[1][5]
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[5]
Storage	Keep container tightly closed. Store in a dry, cool, and well-ventilated place.[5][6]

First Aid Measures:

- In case of eye contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes.[7] If irritation persists, seek medical attention.
- In case of skin contact: Wash off immediately with plenty of soap and water.[7]
- If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7]
- If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[7] Do NOT induce vomiting.[7]

The following diagram outlines the general workflow for safe handling.



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Caption: General workflow for safe laboratory handling.

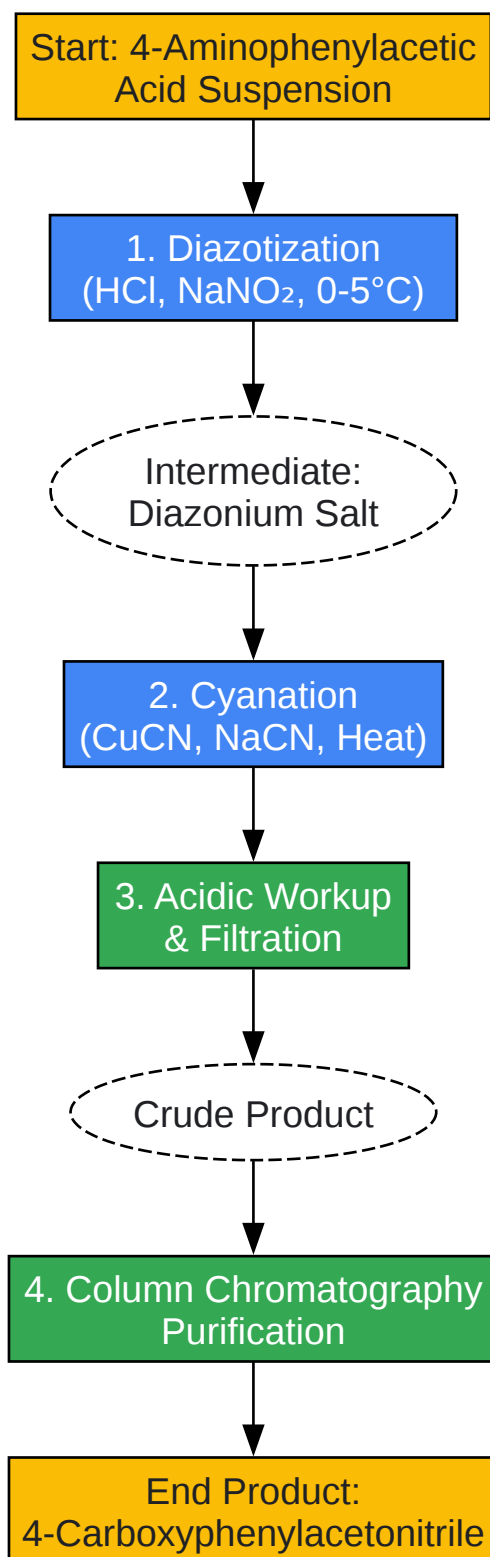
Experimental Protocols

Synthesis from 4-Aminophenylacetic Acid

A common route for the synthesis of 4-Cyanophenylacetic acid involves a Sandmeyer-type reaction starting from 4-aminophenylacetic acid.^[4]

Methodology:

- **Diazotization:** A suspension of 4-aminophenylacetic acid (1.0 eq) is made in a solution of concentrated hydrochloric acid and water. The mixture is cooled to 0-5 °C in an ice-water bath.
- A solution of sodium nitrite (NaNO_2) (1.1 eq) in water is added dropwise, maintaining the temperature between 0-5 °C. The reaction is stirred for approximately 25-30 minutes to form the diazonium salt solution.
- **Cyanation:** In a separate flask, a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water is prepared and heated.
- The cold diazonium salt solution is then slowly added to the hot cyanide solution. The reaction is typically accompanied by nitrogen gas evolution.
- After the addition is complete, the mixture is heated for a period (e.g., at 60-70 °C for 1 hour) to ensure the reaction goes to completion.
- **Workup and Purification:** The reaction mixture is cooled and acidified. The resulting precipitate is collected by filtration.
- The crude product is then purified, typically by column chromatography on silica gel, using a solvent system such as ethyl acetate in methanol to yield pure 4-cyanophenylacetic acid as a solid.^[4]



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Caption: Synthesis workflow from 4-aminophenylacetic acid.

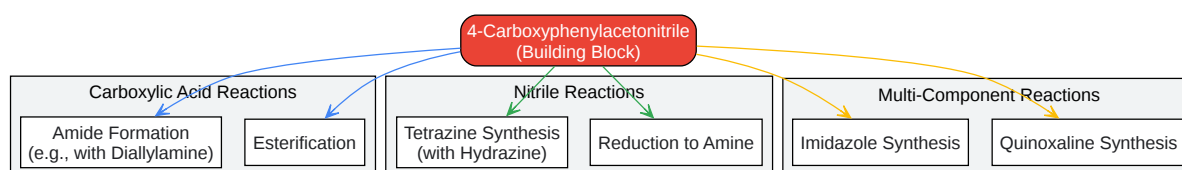
Applications in Research and Drug Discovery

The bifunctional nature of 4-Carboxyphenylacetonitrile makes it a versatile building block for synthesizing more complex molecules, which is of high interest in medicinal chemistry and materials science.

Role as a Synthetic Intermediate

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, while the nitrile group can undergo hydrolysis, reduction to an amine, or participate in cycloaddition reactions. This allows for the divergent synthesis of a wide array of derivatives. It is used as a reactant to prepare:

- 1,2,4,5-tetrazines: By reacting with other nitriles and hydrazine in the presence of a Lewis acid catalyst.^[4]
- Substituted Quinoxalines: Through copper-catalyzed reactions with 1-(2-aminoaryl)pyrroles.^{[1][4]}
- Substituted Imidazoles: Via one-pot, three-component reactions.^{[1][4]}



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Caption: Role as a versatile chemical building block.

Relevance in Drug Design

Both the nitrile and carboxylic acid moieties are important functional groups in pharmaceuticals.

- **Nitrile Group:** The nitrile is considered a bio-isostere for a carbonyl group and can act as a hydrogen bond acceptor. It is generally robust and not readily metabolized, a favorable property for drug candidates.[8] Many nitrile-containing pharmaceuticals are prescribed for a wide variety of medical conditions.[8]
- **Carboxylic Acid Group:** This group is often crucial for drug-target interactions, forming strong hydrogen bonds and electrostatic interactions with biological receptors.[9] However, its acidity can also be a liability, affecting properties like cell permeability and bioavailability.[9]

The presence of both groups in 4-Carboxyphenylacetonitrile makes it a valuable scaffold for creating libraries of compounds for high-throughput screening in drug discovery campaigns. It can be used to synthesize rigid linkers or introduce a key pharmacophore into a larger molecule.

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